

# 4-Chloro-6-iodoquinazoline physical and chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

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## An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

For researchers, scientists, and professionals in drug development, **4-Chloro-6-iodoquinazoline** is a pivotal heterocyclic compound. Its unique structure, featuring both chlorine and iodine substituents, makes it a versatile intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry.

## Physical and Chemical Properties

**4-Chloro-6-iodoquinazoline** is a solid compound at room temperature, appearing as a light brown to dark grey powder.<sup>[1][2]</sup> It is characterized by its hygroscopic nature, requiring storage under an inert atmosphere to maintain its stability.<sup>[1][2]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **4-Chloro-6-iodoquinazoline** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	98556-31-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClIN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	290.49 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Light Brown to Dark Grey Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	175.0 to 179.0 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	363.2 ± 22.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	2.017 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Slightly soluble in Chloroform and heated Methanol.	<a href="#">[1]</a> <a href="#">[2]</a>
Stability	Hygroscopic	<a href="#">[1]</a> <a href="#">[2]</a>
pKa	0.15 ± 0.30 (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
XLogP3	3.2	<a href="#">[3]</a> <a href="#">[4]</a>
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C.	<a href="#">[1]</a> <a href="#">[2]</a>

## Chemical Reactivity and Applications

**4-Chloro-6-iodoquinazoline** serves as a crucial building block in organic synthesis, primarily due to the reactivity of its halogen substituents. The chlorine atom at the 4-position is susceptible to nucleophilic substitution by reagents such as amines and alcohols.[\[5\]](#) The iodine atom at the 6-position can readily participate in coupling reactions and other substitution reactions, allowing for further functionalization of the quinazoline core.[\[5\]](#)

This dual reactivity makes it a highly valuable intermediate in medicinal chemistry. Its most prominent application is in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[\[1\]](#)[\[5\]](#) Beyond Lapatinib, it is utilized in the development of novel anticancer and antimicrobial agents, as well as in the exploration of new quinazoline-based drug candidates.[\[6\]](#) Researchers leverage its structure to develop compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The

compound also finds use in the agrochemical industry as a precursor for herbicides and pesticides.[6]

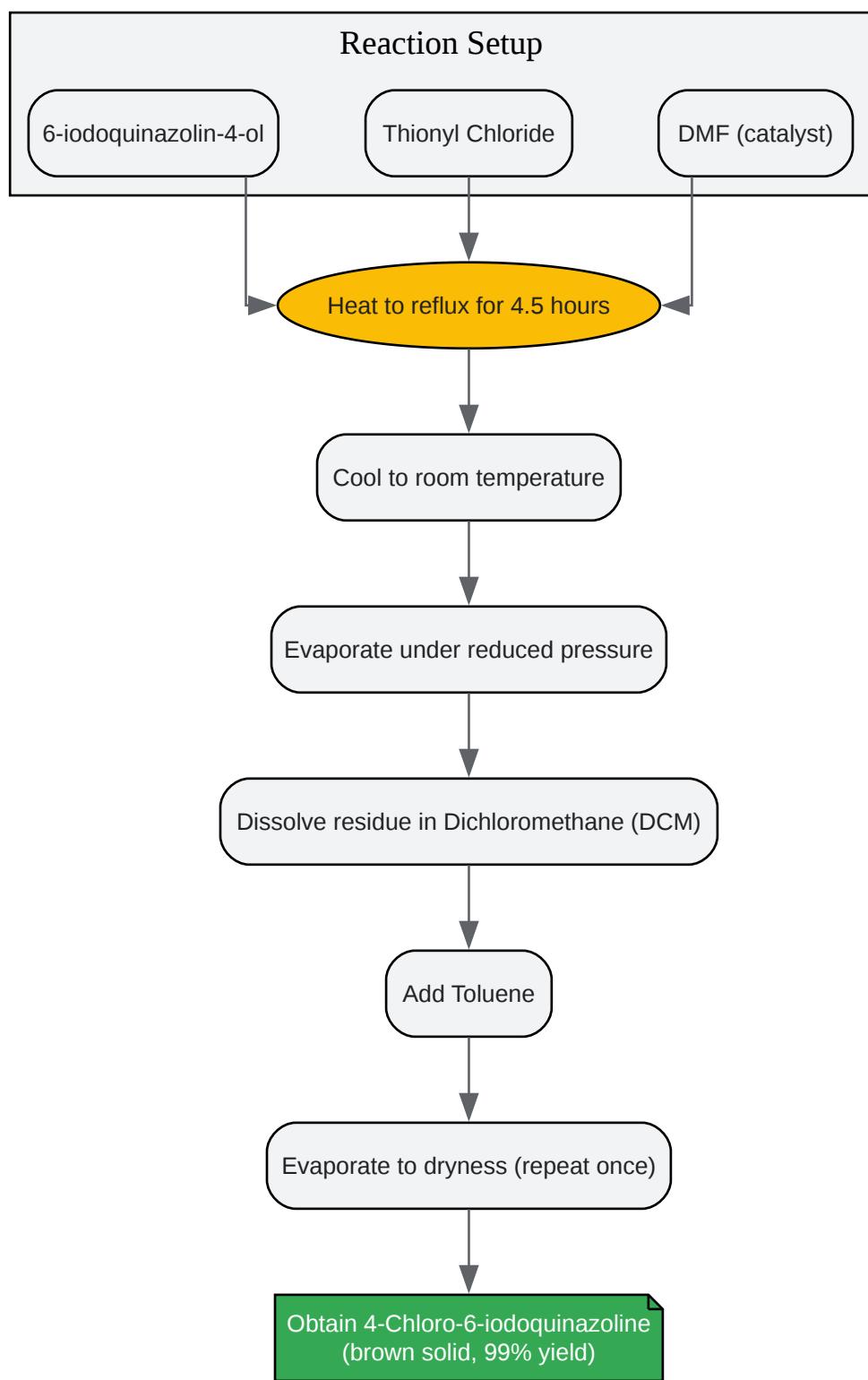
## Experimental Protocols: Synthesis of 4-Chloro-6-iodoquinazoline

Several methods for the synthesis of **4-Chloro-6-iodoquinazoline** have been reported. Below are detailed protocols for two common synthetic routes.

### Method 1: Synthesis from 6-iodoquinazolin-4-ol using Thionyl Chloride

This protocol involves the chlorination of 6-iodoquinazolin-4-ol using thionyl chloride with dimethylformamide (DMF) as a catalyst.

Experimental Workflow:



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Caption: Synthesis of **4-Chloro-6-iodoquinazoline** via Thionyl Chloride.

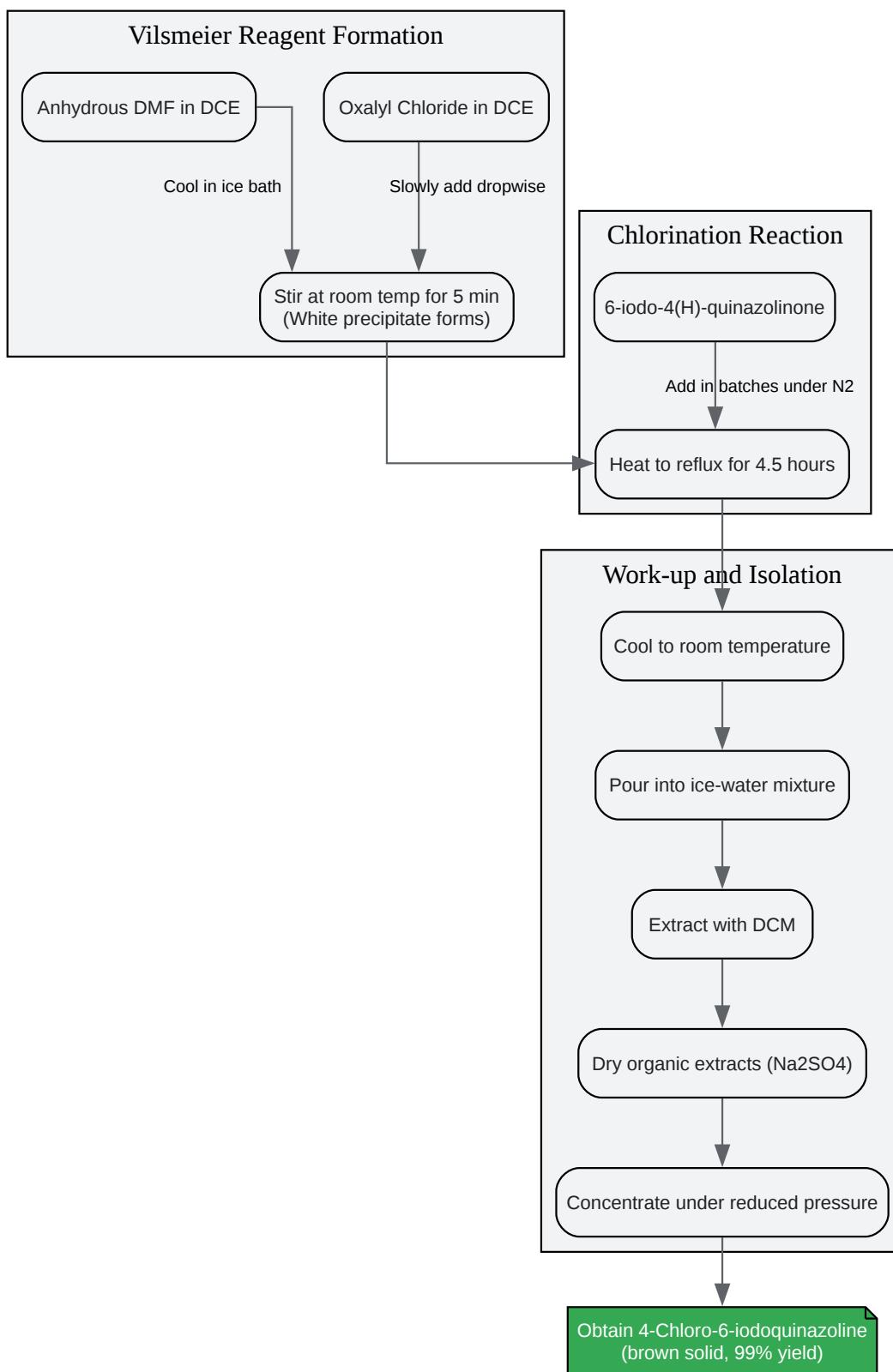
**Procedure:**

- Slowly add dimethylformamide (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).[\[5\]](#)
- Immediately heat the mixture to reflux and maintain for 4.5 hours.[\[5\]](#)
- Cool the reaction mixture to room temperature.[\[5\]](#)
- Evaporate the mixture to dryness under reduced pressure.[\[5\]](#)
- Dissolve the resulting residue in dichloromethane (DCM, 20 mL) and add toluene (50 mL).[\[5\]](#)
- Evaporate the solution to dryness under reduced pressure and repeat this dissolution and evaporation step once more to ensure complete removal of thionyl chloride.[\[5\]](#)
- The final product, **4-chloro-6-iodoquinazoline**, is obtained as a brown solid with a 99% yield.[\[5\]](#)

## Method 2: Synthesis from 6-ido-4(H)-quinazolinone using Oxalyl Chloride

This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) for the chlorination step.

**Experimental Workflow:**

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Caption: Synthesis of **4-Chloro-6-iodoquinazoline** via Oxalyl Chloride.

**Procedure:**

- Add anhydrous dimethylformamide (DMF, 3.20 ml) to a stirred solution of 1,2-dichloroethane (DCE, 10 ml) under a nitrogen atmosphere and cool in an ice water bath.[1][7]
- Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.[1][7]
- After the addition is complete, remove the ice water bath and continue stirring at room temperature for 5 minutes.[1][7]
- Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches to the reaction mixture.[7]
- Heat the mixture to reflux and maintain for 4.5 hours.[7]
- Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approx. 300 ml).[1][7]
- Extract the aqueous layer with dichloromethane (DCM, approx. 500 ml), followed by two additional extractions with DCM (2 x 50 ml).[1][7]
- Combine the organic extracts, dry with anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.[1][7]
- This yields 5.2 g (99% yield) of **4-chloro-6-iodoquinazoline** as a brown solid.[1][7]

## Safety Information

**4-Chloro-6-iodoquinazoline** is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4] It may also cause respiratory irritation (H335).[4] Standard laboratory safety precautions, including the use of protective gloves, eye protection, and a dust mask, should be employed when handling this compound.[4]

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## References

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